n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine
Description
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C8H13N3OS/c1-2-8(12-3-1)5-9-4-7-6-13-11-10-7/h6,8-9H,1-5H2 |
InChI Key |
QFRLLUDDDKNOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring is generally synthesized via cyclization methods involving hydrazine derivatives and sulfur sources or through transition-metal catalyzed C-H activation strategies.
Copper-Catalyzed C-H Activation Method:
A recent advanced method involves copper(II) acetate catalyzed C-H activation of 1,2,3-thiadiazoles, enabling thioamide synthesis with amines under mild conditions. This method employs copper catalysts (Cu(OAc)2 preferred), ligands such as Xantphos, and solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (~90 °C). The reaction proceeds with high yields (up to 95%) and good selectivity. This methodology allows efficient functionalization of the thiadiazole ring at the 4-position with amine nucleophiles, forming the desired C-N bond.General Procedure for 1,2,3-Thiadiazole Formation:
Starting from appropriate hydrazide or hydrazine precursors, reaction with sulfur sources such as elemental sulfur or thionyl chloride under reflux conditions in solvents like methanol or DMAc (N,N-dimethylacetamide) leads to ring closure forming the 1,2,3-thiadiazole core. The use of additives like p-toluenesulfonylhydrazide and oxidants such as potassium persulfate (K2S2O8) can facilitate the cyclization.
Introduction of the Methylene Linker and Amine Group
Methylene Bridge Formation:
The methylene (-CH2-) linker connecting the thiadiazole ring to the amine is typically introduced via nucleophilic substitution or reductive amination. For example, a 1,2,3-thiadiazol-4-ylmethyl halide or aldehyde intermediate can be reacted with an amine nucleophile to form the methanamine linkage.Synthesis of 1-(Tetrahydrofuran-2-yl)methanamine:
The tetrahydrofuran (THF) moiety substituted at the 2-position with a methanamine group is prepared by selective functionalization of THF rings. This can be achieved by ring-opening or substitution reactions starting from tetrahydrofuran derivatives, followed by amination steps such as reductive amination or nucleophilic substitution with ammonia or primary amines.
Coupling of the Thiadiazole and Tetrahydrofuran Moieties
The final coupling step involves linking the 1,2,3-thiadiazol-4-ylmethyl intermediate with the 1-(tetrahydrofuran-2-yl)methanamine. This can be performed via:
Nucleophilic Substitution:
Using a halomethyl-substituted thiadiazole, the nucleophilic amine from the tetrahydrofuran derivative can displace the halide, forming the desired secondary amine bond.Reductive Amination:
Alternatively, an aldehyde derivative of the thiadiazole methyl group can be reacted with the amine under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation) to form the methanamine linkage.
Optimization and Characterization Data
Extensive optimization studies have shown:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Cu(OAc)2 (10 mol%) | 95 |
| Ligand | Xantphos (10 mol%) | 95 |
| Solvent | DMF or THF | 90-95 |
| Temperature | 90 °C | 95 |
| Reaction Time | 8 hours | — |
(Table adapted from copper-catalyzed thiadiazole amination studies).
- Spectroscopic Characterization:
The product is typically characterized by 1H and 13C NMR spectroscopy, showing signals corresponding to the thiadiazole ring protons, methylene linker, and tetrahydrofuran ring protons. IR spectroscopy confirms characteristic functional groups (amine N-H stretches around 3300 cm^-1, C-N stretches, and thiadiazole ring vibrations). Elemental analysis confirms the compound's purity and composition.
Literature Examples and Research Discoveries
The synthesis of thiadiazole derivatives with amine functionalities has been reported with high yields and purity using phosphorus oxychloride-mediated cyclodehydration of thiosemicarbazides with aromatic acids, followed by amine coupling.
Copper-catalyzed C-H activation strategies have emerged as a powerful, mild, and selective route to functionalize 1,2,3-thiadiazoles, enabling the preparation of diverse amine-substituted derivatives, including those with complex substituents like tetrahydrofuran rings.
The choice of catalyst, ligand, solvent, and temperature critically affects the yield and selectivity of these reactions, with copper acetate and Xantphos ligand in DMF or THF providing optimal results.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 1,2,3-thiadiazole ring | Hydrazide + Sulfur source, reflux in MeOH/DMAc | Cyclization with oxidants |
| 2 | Preparation of 1-(tetrahydrofuran-2-yl)methanamine | Functionalization of THF, amination | Reductive amination or substitution |
| 3 | Coupling of thiadiazole and tetrahydrofuran moieties | Cu(OAc)2 catalyst, Xantphos ligand, DMF/THF, 90 °C, 8 h | Nucleophilic substitution or reductive amination |
| 4 | Purification and characterization | Recrystallization, NMR, IR, elemental analysis | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative.
Scientific Research Applications
n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism by which n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine exerts its effects would involve interactions with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological pathways.
Pathways: Involvement in signaling or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-((1,2,3-Thiadiazol-4-yl)methyl)-1-(4-chlorophenyl)methanamine
- Structure : Replaces the THF group with a 4-chlorophenyl substituent.
- Synthesis: Similar derivatives are synthesized via condensation reactions between hydrazinecarbothioamides and aryl aldehydes, followed by cyclization (e.g., Method A in uses hydrazonoyl chlorides and triethylamine in ethanol) .
- Properties : The 4-chlorophenyl group increases hydrophobicity and may enhance membrane permeability compared to the THF-containing analog. However, this compound is listed as "discontinued" in commercial catalogs, suggesting challenges in stability or scalability .
1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine
- Structure : Features a phenyl spacer between the thiadiazole and methanamine groups (SMILES:
n1nscc1c2ccc(cc2)CN) . - Synthesis : Likely involves Suzuki coupling or direct arylation strategies to attach the thiadiazole to the phenyl ring.
- Properties : The aromatic phenyl group may reduce solubility in polar solvents compared to the THF analog. Molecular weight (C₉H₉N₃S = 183.25 g/mol) is lower than the THF derivative (C₉H₁₅N₃OS = 213.30 g/mol), influencing pharmacokinetics .
{1-[(1,2,3-Thiadiazol-4-yl)methyl]azetidin-2-yl}methanamine
- Structure : Substitutes THF with an azetidine (four-membered nitrogen-containing ring).
- Molecular weight (C₇H₁₂N₄S = 184.26 g/mol) is lower than the THF analog, which may affect bioavailability .
1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine
- Structure : Replaces thiadiazole with pyridine while retaining the THF group.
- Safety: Classified as non-hazardous in transport (UN non-regulated) and lacks acute toxicity data.
Biological Activity
The compound n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine is part of a class of compounds known for their diverse biological activities. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in medicine.
Synthesis
The synthesis of thiadiazole derivatives generally involves the reaction of thiourea with various carbonyl compounds or the use of hydrazones. In the case of this compound, the synthesis can be achieved through:
- Formation of Thiadiazole Ring : The initial step typically involves the condensation of thiourea with an appropriate aldehyde or ketone.
- Incorporation of Tetrahydrofuran : The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction or through cyclization processes following the formation of the thiadiazole ring.
Antimicrobial Properties
Thiadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate:
- Antibacterial Activity : Many derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with a p-nitrophenyl group exhibited notable activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| p-Nitrophenyl derivative | 32.6 | E. coli |
| p-Chlorophenyl derivative | 15.0 | S. aureus |
Antifungal Activity
Thiadiazole derivatives also display antifungal properties. Research indicates that certain derivatives exhibit higher antifungal activity than standard antifungal agents like itraconazole . Some notable findings include:
- Activity Against Fungi : Compounds showed effectiveness against strains such as Candida albicans and Aspergillus fumigatus.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is noteworthy. Recent studies have reported that specific compounds exhibit cytotoxic effects against various cancer cell lines, including human liver carcinoma cells .
The biological activity of thiadiazole compounds can be attributed to their ability to interact with biomolecules such as proteins and nucleic acids. The mesoionic nature of these compounds allows for good cell permeability and strong interactions with cellular targets .
Study 1: Antibacterial Efficacy
A study conducted by Upadhyay and Mishra evaluated several 1,3,4-thiadiazole derivatives for their antibacterial properties. The results indicated that modifications at the C-5 position significantly enhanced antibacterial activity against Bacillus subtilis and Staphylococcus aureus .
Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer effects of a series of 1,3,4-thiadiazole derivatives. The study demonstrated that specific structural modifications led to increased cytotoxicity in liver carcinoma cells compared to control treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
